N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable sulfonamide reagents under acidic or basic conditions . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterase III A, which plays a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBJDCQHHPSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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